Bcr/Abl Kinase Inhibitory Potency: Direct Comparison with Dasatinib in K562 CML Cells
A derivative synthesized from the 5-bromo-2-pyrimidinepropanol scaffold (compound 9f) demonstrated potent Bcr/Abl kinase inhibitory activity comparable to the clinically approved Dasatinib standard. The IC50 value of 0.034 µM for compound 9f approached that of Dasatinib (IC50 0.018 µM), representing less than a two-fold difference in potency [1]. This establishes the 5-bromo-2-pyrimidinepropanol-derived scaffold as a viable alternative to established kinase inhibitor cores, with the added advantage of synthetic accessibility for further SAR exploration.
| Evidence Dimension | Bcr/Abl tyrosine kinase inhibition (IC50) |
|---|---|
| Target Compound Data | Compound 9f (5-bromo-pyrimidine derivative): IC50 = 0.034 µM |
| Comparator Or Baseline | Dasatinib (clinical standard): IC50 = 0.018 µM |
| Quantified Difference | 1.9-fold difference (0.034 µM vs. 0.018 µM) |
| Conditions | ADP-Glo kinase assay; K562 human chronic myeloid leukemia cell line |
Why This Matters
Demonstrates that derivatives of 5-bromo-2-pyrimidinepropanol can achieve near-clinical-standard potency, supporting procurement for kinase inhibitor lead optimization programs.
- [1] Munikrishnappa, C.S., Suresh Kumar, G.V., Bhandare, R.R., Shaik, A.B. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. European Journal of Medicinal Chemistry, 2016, 119:70-82. View Source
